4-Bromo-2-fluoro-5-nitrophenol
Overview
Description
4-Bromo-2-fluoro-5-nitrophenol is an organic compound characterized by the presence of bromine, fluorine, and nitro substituents on a phenol ring. Its molecular formula is C6H3BrFNO3, and it has a molecular weight of 236.00 g/mol
Scientific Research Applications
4-Bromo-2-fluoro-5-nitrophenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals or agrochemicals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-2-fluoro-5-nitrophenol are currently unknown .
Mode of Action
It’s known that nitrophenols can act as inhibitors for various enzymes, and bromo and fluoro substituents may enhance the compound’s reactivity or binding affinity .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways
Pharmacokinetics
It’s known that nitrophenols are generally well-absorbed in the gastrointestinal tract and can be metabolized by the liver . The bromo and fluoro substituents may affect the compound’s distribution and excretion .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Given its structural features, it may act as an enzyme inhibitor, but specific effects would depend on the enzyme(s) it targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, pH levels can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, temperature and light exposure can affect the compound’s stability .
Biochemical Analysis
Biochemical Properties
4-Bromo-2-fluoro-5-nitrophenol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can lead to the modulation of enzyme activity, either through inhibition or activation, depending on the specific context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and affecting their function in cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. In some cell lines, it has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For instance, this compound can activate the p53 signaling pathway, leading to increased expression of pro-apoptotic genes and subsequent cell death. Conversely, it may also inhibit pathways such as the PI3K/AKT pathway, resulting in reduced cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to and inhibit specific enzymes, such as those involved in DNA repair and replication. This binding can lead to the accumulation of DNA damage and the activation of cell cycle checkpoints, ultimately resulting in cell cycle arrest or apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary, with some studies reporting sustained inhibition of cell proliferation and others noting eventual adaptation and recovery of cellular processes .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, it can induce significant toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse effects, highlighting the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to xenobiotic metabolism. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular components. These metabolic processes can influence the overall bioavailability and toxicity of the compound, as well as its impact on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments. These interactions can affect the localization and concentration of the compound, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical to its activity and function. It has been observed to localize to specific organelles, such as the mitochondria and nucleus, where it can exert its effects on cellular processes. Targeting signals and post-translational modifications may play a role in directing the compound to these compartments, ensuring its proper localization and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-5-nitrophenol typically involves the nitration of 2-bromo-4-fluorophenol. One common method includes dissolving 2-bromo-4-fluorophenol in chloroform and adding a mixture of sulfuric acid and nitric acid dropwise at room temperature. The mixture is then heated to 40-80°C and allowed to react for a specific period. After the reaction, the organic phase is washed with water, and the solvent is evaporated to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions and using high-purity reagents can improve the overall quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-5-nitrophenol can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro and halogens makes the compound susceptible to nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or other strong bases, and the reaction is typically carried out in polar solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted phenols or other aromatic compounds.
Reduction: Aminophenols.
Oxidation: Quinones or other oxidized aromatic compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoro-5-nitrophenol
- 4-Bromo-2-fluoro-6-nitrophenol
- 2-Bromo-4-fluoro-6-nitrophenol
Uniqueness
4-Bromo-2-fluoro-5-nitrophenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical properties and reactivity. The combination of bromine, fluorine, and nitro groups makes it a versatile compound for various chemical transformations and applications .
Properties
IUPAC Name |
4-bromo-2-fluoro-5-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGBLTVXZYYMCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)F)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591858 | |
Record name | 4-Bromo-2-fluoro-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
661463-12-3 | |
Record name | 4-Bromo-2-fluoro-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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